An In-depth Technical Guide to 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structure marries the privileged coumarin scaffold, a core component of numerous biologically active compounds, with the versatile pinacol boronic ester functional group. This strategic combination makes it a valuable building block for creating complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.
The coumarin (2H-chromen-2-one) nucleus is renowned for its wide range of pharmacological properties, including anticancer, anti-inflammatory, and anticoagulant activities. The pinacol boronic ester, meanwhile, is a stable, easy-to-handle precursor for Suzuki-Miyaura coupling, one of the most robust methods for forming carbon-carbon bonds. This guide provides a comprehensive technical overview of the compound's properties, synthesis, reactivity, and potential applications, designed to empower researchers in its effective utilization.
Physicochemical Properties and Characterization
The precise physical properties of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one are not extensively documented in peer-reviewed literature, with data primarily available through chemical suppliers.
Table 1: Key Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one | - |
| Synonyms | Coumarin-6-boronic acid pinacol ester | [1] |
| CAS Number | 1408287-07-9 | [2] |
| Molecular Formula | C₁₅H₁₇BO₄ | [2] |
| Molecular Weight | 272.10 g/mol | [2] |
| Appearance | Typically a white to off-white solid | General Observation |
| Melting Point | No data available | [2] |
| Boiling Point | No data available | [2] |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Dioxane, DMF, DMSO) | - |
| Storage | Store under inert atmosphere at 2-8°C, sealed in a dry environment | [3] |
Structural Characterization
Standard spectroscopic techniques are essential for verifying the identity and purity of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Expected signals would include a sharp singlet around δ 1.2-1.4 ppm integrating to 12 protons for the four equivalent methyl groups on the pinacol ring. Aromatic protons on the coumarin core would appear in the δ 7.0-8.0 ppm region, with characteristic coupling patterns. The two vinyl protons of the pyrone ring would also be present.
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¹³C NMR : Key signals would include the lactone carbonyl carbon (~160 ppm), aromatic and vinyl carbons (110-155 ppm), the carbons of the pinacol ring (~84 ppm), and the methyl carbons (~25 ppm).
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¹¹B NMR : A single resonance in the range of δ 20-30 ppm is characteristic of a tri-coordinate boronate ester, confirming the integrity of the functional group.
-
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Mass Spectrometry (MS) : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would reveal the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight.
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Infrared (IR) Spectroscopy : A strong absorption band around 1700-1740 cm⁻¹ is indicative of the α,β-unsaturated lactone carbonyl stretch. C-O and C-B stretching vibrations would also be present at lower frequencies.
Synthesis and Mechanistic Considerations
The most direct and widely adopted method for synthesizing aryl boronic esters is the Miyaura borylation reaction .[4] This palladium-catalyzed process couples an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
The logical precursor for 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is 6-bromo-2H-chromen-2-one. The causality of this choice rests on the high efficiency and functional group tolerance of the Miyaura borylation, which allows for the direct conversion of the C-Br bond to a C-B bond without affecting the sensitive lactone ring of the coumarin.
Representative Experimental Protocol: Miyaura Borylation
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Reagent Setup : To an oven-dried Schlenk flask, add 6-bromo-2H-chromen-2-one (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv).
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Catalyst Addition : Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂, 2-3 mol%).
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Solvent and Degassing : Add anhydrous 1,4-dioxane. Degas the mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
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Reaction : Heat the mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen) and monitor by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
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Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate or dichloromethane and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Mechanistic Rationale
The choice of reagents is critical for a successful transformation.
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Catalyst : Pd(dppf)Cl₂ is a robust and highly efficient precatalyst. The dppf ligand is bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.
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Base : A weak base like potassium acetate (KOAc) is crucial.[4] Its primary role is to facilitate the transmetalation step by forming an acetato-palladium complex, which is more reactive towards the diboron reagent than the bromo-palladium complex.[4] A strong base would risk competing Suzuki-Miyaura coupling between the product and unreacted starting material.[4]
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Boron Source : Bis(pinacolato)diboron is a stable, crystalline solid that is easy to handle and serves as the source of the boronate ester moiety.
Caption: Catalytic cycle for the Miyaura Borylation reaction.
Chemical Reactivity and Synthetic Utility
The primary utility of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction . This reaction forges a new C-C bond between the coumarin core at position 6 and a wide variety of sp²- or sp³-hybridized carbon atoms (from aryl, heteroaryl, vinyl, or alkyl halides/triflates).[5]
This capability is paramount in drug discovery for structure-activity relationship (SAR) studies, allowing for the rapid synthesis of a library of analogs where diverse substituents can be installed at the 6-position of the coumarin.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
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Reagent Setup : In a microwave vial or Schlenk tube, combine 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one (1.1 equiv), the desired aryl or heteroaryl halide (Ar-X, 1.0 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition : Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%).
-
Solvent and Degassing : Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly with argon.
-
Reaction : Heat the reaction to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) until completion, as monitored by TLC or LC-MS.[6]
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Work-up : After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.
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Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude material by column chromatography or recrystallization.
Mechanistic Rationale
The success of the Suzuki coupling hinges on the interplay of the catalyst, base, and solvent system.
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Catalyst : Pd(PPh₃)₄ is a classic, effective catalyst for a wide range of substrates. For more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), more advanced catalysts with specialized phosphine ligands (like XPhos or SPhos) may be required.
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Base : The base (e.g., K₂CO₃) is essential for activating the boronic ester.[5] It facilitates the formation of a more nucleophilic "ate" complex ([ArB(OR)₃]⁻), which is necessary for the transmetalation step.[5]
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Solvent : A mixture of an organic solvent (like dioxane or toluene) and water is common. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active "ate" complex.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
The true value of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one lies in its application as a versatile building block.
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Drug Discovery : The coumarin scaffold is present in many natural products and synthetic compounds with potent biological activity. By using this reagent, medicinal chemists can systematically modify the 6-position of the coumarin ring to probe interactions with biological targets and optimize pharmacokinetic properties. For example, aryl-substituted coumarins have been investigated as potent and selective kinase inhibitors and anticancer agents.[7]
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Materials Science : Coumarin derivatives are well-known for their fluorescent properties. The extended π-conjugation created by Suzuki coupling can be used to tune the photophysical properties (absorption/emission wavelengths, quantum yield) of the molecule. This allows for the rational design of novel fluorescent probes, sensors, and organic light-emitting diode (OLED) materials.
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Agrochemicals : The development of novel pesticides and herbicides often relies on the synthesis of biaryl compounds, for which the Suzuki coupling is a key enabling technology.
Conclusion
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is a high-value synthetic intermediate that provides a reliable and efficient entry point for the chemical elaboration of the coumarin scaffold. Its stability, ease of handling, and predictable reactivity in Miyaura borylation and Suzuki-Miyaura coupling reactions make it an indispensable tool for researchers. A thorough understanding of its properties and the mechanistic principles governing its reactivity empowers scientists to accelerate the discovery and development of new pharmaceuticals, functional materials, and other advanced chemical entities.
References
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Chudasama, V., et al. (2011). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 353-356. Available at: [Link]
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Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]
-
PubChem. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one. Available at: [Link]
-
MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available at: [Link]
-
ResearchGate. Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. Available at: [Link]
-
ResearchGate. One-pot protocol for borylation and Suzuki–Miyaura coupling. Available at: [Link]
-
DOI. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
MDPI. A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
Sources
- 1. 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one | 1408287-07-9 [amp.chemicalbook.com]
- 2. 1408287-07-9|6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one|BLD Pharm [bldpharm.com]
- 3. achmem.com [achmem.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
